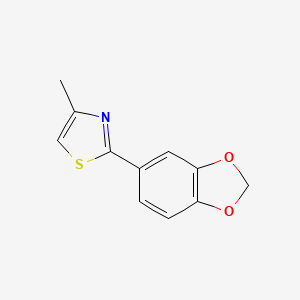![molecular formula C8H15N3O2 B14744164 N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide CAS No. 4854-68-6](/img/structure/B14744164.png)
N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide is a chemical compound with the molecular formula C8H15N3O It is known for its unique structure, which includes a cyclopentyl ring attached to an acetamide group through a hydrazinecarbonyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide typically involves the reaction of cyclopentanone with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions generally include:
Cyclopentanone: Starting material
Hydrazine hydrate: Reactant
Acetic anhydride: Acetylating agent
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: For controlled reaction conditions
Purification steps: Including recrystallization and chromatography
Quality control: Ensuring the purity and consistency of the final product
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides
Reduction: Reduction reactions can yield hydrazine derivatives
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Water, ethanol, methanol
Temperature: Varies depending on the reaction type
Major Products Formed
Oxidation products: Oxides and hydroxyl derivatives
Reduction products: Hydrazine derivatives
Substitution products: Functionalized cyclopentylacetamides
Wissenschaftliche Forschungsanwendungen
N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Explored for its potential therapeutic applications, particularly in drug development
Industry: Utilized in the production of specialty chemicals and intermediates
Wirkmechanismus
The mechanism of action of N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide involves its interaction with specific molecular targets. It is believed to exert its effects through:
Molecular targets: Enzymes, receptors, and proteins
Pathways involved: Inhibition of enzyme activity, modulation of receptor function, and interaction with cellular proteins
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[1-(Hydrazinecarbonyl)cyclohexyl]acetamide
- N-[1-(Hydrazinecarbonyl)cyclopropyl]acetamide
- N-[1-(Hydrazinecarbonyl)cyclobutyl]acetamide
Uniqueness
N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide is unique due to its specific cyclopentyl ring structure, which imparts distinct chemical and biological properties compared to its analogs with different ring sizes. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
4854-68-6 |
|---|---|
Molekularformel |
C8H15N3O2 |
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
N-[1-(hydrazinecarbonyl)cyclopentyl]acetamide |
InChI |
InChI=1S/C8H15N3O2/c1-6(12)10-8(7(13)11-9)4-2-3-5-8/h2-5,9H2,1H3,(H,10,12)(H,11,13) |
InChI-Schlüssel |
JQPOIMVFQQNWHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1(CCCC1)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


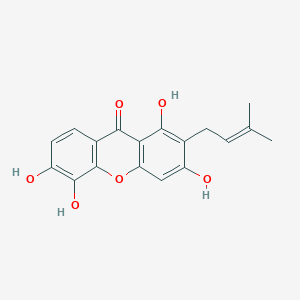

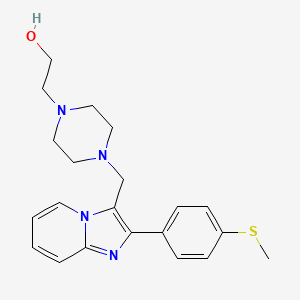
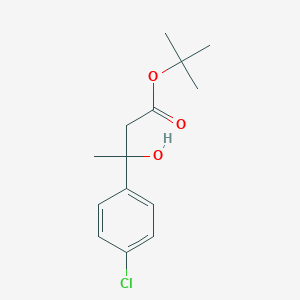

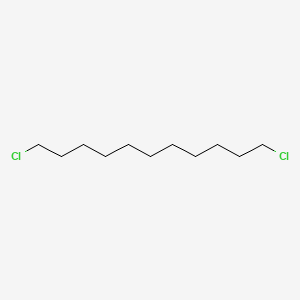
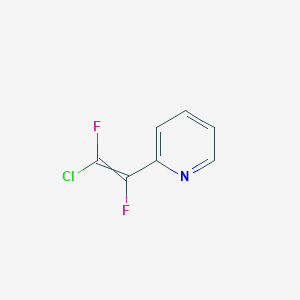
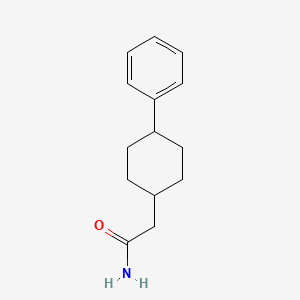
methyl benzoate](/img/structure/B14744126.png)

![1-(4-Chlorophenyl)-4-[3-[4-(2-methylphenyl)piperazin-1-yl]propyl]piperazine](/img/structure/B14744132.png)

![[1,3]Oxazolo[2,3-a]isoquinolin-4-ium](/img/structure/B14744159.png)
